Methyl 2-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside
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Overview
Description
Methyl 2-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside is a complex carbohydrate derived from mannose and allyl bromide. It is a monosaccharide with a linear structure that includes an allyl group at the C2 position and a benzylidene group at the C4 position . This compound is known for its bioactive properties and is used in various scientific research applications, including studies related to diabetes and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside is synthesized from mannose and allyl bromide. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the allyl and benzylidene groups.
Substitution: The allyl and benzylidene groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Methyl 2-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside has several scientific research applications, including:
Chemistry: Used in the synthesis of oligosaccharides and as a chiral building block.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its bioactive properties in the treatment of diabetes and cancer.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of Methyl 2-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside involves its interaction with specific molecular targets and pathways. The compound’s bioactive properties are attributed to its ability to modulate cellular processes, including enzyme activity and signal transduction pathways . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with carbohydrate-binding proteins and enzymes .
Comparison with Similar Compounds
Methyl 2-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside can be compared with other similar compounds, such as:
Methyl 2-O-Allyl-3-O-benzyl-4,6-O-benzylidene-a-D-mannopyranoside: This compound has an additional benzyl group at the C3 position.
Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2’,3’,4’,6’-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside: This compound includes acetyl groups at multiple positions.
Methyl 4,6-O-benzylidene-a-D-glucopyranoside: A similar compound with a glucopyranoside structure instead of mannopyranoside.
These compounds share similar structural features but differ in their specific functional groups and positions, which can influence their chemical reactivity and bioactive properties.
Properties
Molecular Formula |
C17H22O6 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(4aR,6S,7S,8S,8aS)-6-methoxy-2-phenyl-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol |
InChI |
InChI=1S/C17H22O6/c1-3-9-20-15-13(18)14-12(22-17(15)19-2)10-21-16(23-14)11-7-5-4-6-8-11/h3-8,12-18H,1,9-10H2,2H3/t12-,13+,14-,15+,16?,17+/m1/s1 |
InChI Key |
HSOXWCQWDJWNDH-VZSUBVHGSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)OCC=C |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OCC=C |
Origin of Product |
United States |
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